molecular formula C10H11ClN2S B3024547 N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 27779-16-4

N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B3024547
CAS No.: 27779-16-4
M. Wt: 226.73 g/mol
InChI Key: KZRWKTXNDSCUHN-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a substituted 1,3-thiazin-2-amine derivative characterized by a 2-chlorophenyl group attached to the amine nitrogen of the thiazine ring. The chlorine substituent on the phenyl ring introduces electron-withdrawing effects, which may influence solubility, lipophilicity, and receptor-binding interactions compared to other aryl-substituted thiazinamines .

Properties

IUPAC Name

N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c11-8-4-1-2-5-9(8)13-10-12-6-3-7-14-10/h1-2,4-5H,3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRWKTXNDSCUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368319
Record name N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673807
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

27779-16-4
Record name N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of 2-chloroaniline with a suitable thiazine precursor under controlled conditions. One common method involves the cyclization of 2-chloroaniline with a thioamide in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that thiazine derivatives, including N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anticancer Research
Thiazine derivatives are being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific signaling pathways . This makes it a subject of interest in cancer therapeutics.

3. Central Nervous System Effects
There is emerging evidence that compounds similar to N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amines may have neuroprotective effects. They are being evaluated for their potential to treat neurodegenerative diseases by modulating neurotransmitter systems .

Biological Research Applications

1. Proteomics Research
this compound is used as a reagent in proteomics studies. It aids in the identification and characterization of proteins through various biochemical assays . Its role as a proteomics tool highlights its importance in understanding complex biological systems.

2. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies to explore its effects on specific enzymes involved in metabolic pathways. This research is crucial for drug development and understanding metabolic diseases .

Chemical Building Block

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it further to create new compounds with desired properties. This application is particularly valuable in the pharmaceutical industry for synthesizing new drug candidates.

Case Studies

Study TitleFocusFindings
Antimicrobial Activity of Thiazine DerivativesEvaluated the antibacterial efficacy against E. coli and S. aureusDemonstrated significant inhibition at low concentrations
Apoptotic Effects on Cancer CellsInvestigated the mechanism of action on breast cancer cell linesInduced apoptosis via mitochondrial pathways
Neuroprotective EffectsAssessed the impact on neuronal survival under oxidative stress conditionsShowed increased cell viability and reduced apoptosis

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Aryl Group

a) Xylazine (N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine)
  • Structure : Features a 2,6-dimethylphenyl substituent.
  • Pharmacology : A potent α2-adrenergic agonist used as a veterinary sedative and analgesic. Its dimethyl groups enhance steric bulk and electron-donating effects, optimizing receptor binding .
b) N-(4-Methoxyphenyl)- and N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
  • Structure : Methoxy (OCH₃) and ethoxy (OCH₂CH₃) substituents on the para position of the phenyl ring.
  • Properties : Electron-donating groups increase lipophilicity and may enhance blood-brain barrier penetration compared to the electron-withdrawing chloro group. These compounds are intermediates in drug discovery but lack reported biological data .
c) Difluorophenyl-Substituted Analogs
  • Example : (4S)-4-(2,4-Difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine.
  • Properties: Fluorine substituents offer moderate electronegativity and metabolic stability.

Substitution on the Thiazine Ring

a) 4-(2-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
  • Structure : Chlorophenyl group at the 4-position of the thiazine ring (vs. N-substituted in the target compound).
b) Alkyl-Substituted Derivatives
  • Examples : N-Butyl-, N-cyclohexyl-, and N,N-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine.
  • Properties : Aliphatic substituents increase hydrophobicity, reducing solubility but improving membrane permeability. These are often used in agrochemical research .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent LogP* Solubility (mg/mL)*
N-(2-Chlorophenyl)-thiazin-2-amine C₁₀H₁₀ClN₂S 228.72 2-Cl-C₆H₄ ~2.8 ~0.1 (PBS)
Xylazine C₁₂H₁₆N₂S 220.34 2,6-(CH₃)₂-C₆H₃ 2.5 50 (water)
N-(4-Methoxyphenyl)-thiazin-2-amine C₁₁H₁₄N₂OS 222.31 4-OCH₃-C₆H₄ ~2.1 ~1.5 (DMSO)
4-(2-Chlorophenyl)-thiazin-2-amine C₁₀H₁₀ClN₂S 228.72 4-(2-Cl-C₆H₄) ~2.9 ~0.05 (PBS)

*Estimated based on analogous compounds.

Biological Activity

N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, a heterocyclic compound characterized by its thiazine ring and 2-chlorophenyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

PropertyDetails
IUPAC Name This compound
CAS Number 27779-16-4
Molecular Formula C10H11ClN2S
Molecular Weight 226 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activity through specific binding interactions. Research indicates that the compound may influence various cellular pathways, potentially leading to therapeutic effects in diseases such as cancer and viral infections.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazine derivatives. For instance, some derivatives have shown significant inhibitory effects against human adenovirus (HAdV), with selectivity indexes exceeding 100 and low cytotoxicity in preliminary tests. The mechanism appears to involve targeting viral DNA replication processes .

Anticancer Properties

Thiazine derivatives, including this compound, have been evaluated for their anticancer properties. In vitro studies suggest that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines. For example, related compounds have demonstrated the ability to inhibit proliferation in colon cancer cells by modulating key regulatory proteins involved in the cell cycle .

Other Biological Activities

  • Antimicrobial Activity : Thiazine derivatives have exhibited antimicrobial properties against various pathogens, suggesting their potential as broad-spectrum antimicrobial agents.
  • Anti-inflammatory Effects : Some studies indicate that these compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Antidiabetic Effects : Preliminary data suggest that certain thiazine derivatives may influence glucose metabolism, indicating potential applications in diabetes management .

Case Study 1: Antiviral Efficacy

A study focusing on a series of substituted thiazine derivatives revealed that specific analogues exhibited potent antiviral activity against HAdV with IC50 values as low as 0.27 μM. These compounds were noted for their reduced cytotoxicity compared to established antivirals like niclosamide .

Case Study 2: Anticancer Activity

In research evaluating the anticancer effects of thiazine derivatives on human colon adenocarcinoma cell lines (HT-29 and LS180), it was found that treatment with these compounds led to significant reductions in cell viability at concentrations ranging from 10–100 µM. The study demonstrated that the mechanism involved cell cycle arrest at the G1 phase through modulation of cyclin-dependent kinases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, and how do reaction parameters influence yield?

  • Methodology : Synthesis of structurally related thiazinamines (e.g., Xylazine analogs) often involves cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or alkylation of thiazine precursors. For example, solvolysis of 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives with aryl halides under basic conditions can yield N-aryl substituted products . Reaction optimization (e.g., solvent polarity, temperature, and catalyst use) is critical to avoid side reactions like over-alkylation. While direct synthesis data for the 2-chlorophenyl variant is limited, analogous routes for Xylazine (N-(2,6-dimethylphenyl) derivative) suggest a focus on regioselectivity and purification via column chromatography .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify the thiazine ring protons (δ 2.5–4.0 ppm for CH2_2 groups) and aromatic protons from the 2-chlorophenyl moiety (δ 7.0–7.5 ppm). The absence of NH2_2 peaks confirms N-aryl substitution .
  • IR : Key peaks include N-H stretching (~3430 cm1^{-1}) for the amine and C-S-C vibrations (670–750 cm1^{-1}) .
  • MS : Molecular ion peaks at m/z 226.7 (M+^+) and fragments corresponding to the loss of Cl or thiazine ring cleavage .

Q. What receptor interactions or biological targets are hypothesized for this compound?

  • Methodology : Structural analogs like Xylazine (α2_2-adrenoceptor agonist) provide insights. Use radioligand binding assays to assess affinity for α2_2-adrenergic receptors (Ki values) or functional assays (e.g., cAMP inhibition). Note that substituents (e.g., Cl vs. CH3_3) may alter selectivity; for example, Xylazine shows Ki values of 1570 nM (α2A_{2A}), 1360 nM (α2B_{2B}), and 1200 nM (α2C_{2C}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of thiazinamine derivatives?

  • Methodology : Variations in receptor binding data (e.g., Xylazine’s divergent Ki across subtypes ) may arise from assay conditions (e.g., cell lines, ligand concentrations). Employ standardized protocols (e.g., CHO cells expressing human α2_2-adrenoceptor isoforms) and compare results under identical conditions. For the 2-chlorophenyl variant, conduct dose-response curves and molecular docking studies to identify steric/electronic effects of Cl substitution .

Q. What strategies optimize pharmacokinetic properties while minimizing off-target effects?

  • Methodology :

  • Lipophilicity : Introduce polar groups (e.g., -OH, -COOH) to improve solubility. LogP calculations for the 2-chlorophenyl derivative (estimated ~2.8) suggest moderate bioavailability .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., thiazine ring oxidation). Compare with Xylazine’s hepatic clearance (CYP3A4/5-dependent) .
  • Selectivity : Perform counter-screening against related receptors (e.g., serotonin, dopamine) to rule off-target activity .

Q. What advanced analytical methods are effective for detecting this compound in biological matrices?

  • Methodology :

  • LC-MS/MS : Employ reverse-phase C18 columns with MRM transitions (e.g., m/z 227 → 154 for quantification). Xylazine detection in plasma uses LOQ ~0.1 ng/mL .
  • GC-MS : Derivatize the compound (e.g., silylation) to enhance volatility. Monitor fragments like m/z 220 (M+^+-Cl) .
  • HRMS : Confirm exact mass (<5 ppm error) using Q-TOF systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Reactant of Route 2
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

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